N-heptyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-heptyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development . The structure of this compound includes a heptyl group attached to the nitrogen atom, a hydroxy group at the 4th position, an oxo group at the 2nd position, and a carboxamide group at the 3rd position of the hexahydroquinoline ring.
Preparation Methods
The synthesis of N-heptyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the synthesis of 4-hydroxy-2-quinolones often involves the use of pyridinium salts and other reagents . The optimal conditions for obtaining hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid have been suggested based on derivatographic investigations .
Chemical Reactions Analysis
N-heptyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include brominating agents, which can lead to the formation of brominated derivatives . The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of certain quinoline derivatives can result in the formation of bromomethyl compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of related heterocyclic compounds, which often exhibit unique biological activities . In biology and medicine, derivatives of 4-hydroxy-2-quinolones have been studied for their antitubercular properties .
Mechanism of Action
The mechanism of action of N-heptyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through its ability to interact with enzymes or receptors involved in various biological processes. For example, quinolone derivatives are known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition can lead to the antibacterial properties observed in some quinolone derivatives.
Comparison with Similar Compounds
N-heptyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other similar compounds, such as 2-heptyl-3-hydroxy-4(1H)-quinolone and other 4-hydroxy-2-quinolone derivatives These compounds share similar structural features but may differ in their biological activities and applications
Properties
Molecular Formula |
C17H26N2O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-heptyl-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H26N2O3/c1-2-3-4-5-8-11-18-16(21)14-15(20)12-9-6-7-10-13(12)19-17(14)22/h2-11H2,1H3,(H,18,21)(H2,19,20,22) |
InChI Key |
YVNAEHZIFJBVEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O |
Origin of Product |
United States |
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